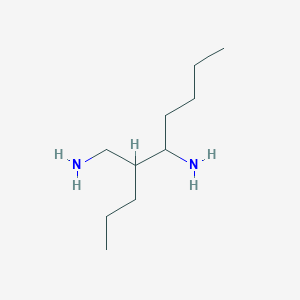

2-Propylheptane-1,3-diamine

Description

Structure

3D Structure

Properties

CAS No. |

94226-15-0 |

|---|---|

Molecular Formula |

C10H24N2 |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

2-propylheptane-1,3-diamine |

InChI |

InChI=1S/C10H24N2/c1-3-5-7-10(12)9(8-11)6-4-2/h9-10H,3-8,11-12H2,1-2H3 |

InChI Key |

FFVYQWXBWCSHEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(CCC)CN)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Propylheptane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and comprehensive characterization of the novel diamine, 2-Propylheptane-1,3-diamine. Due to the limited availability of published data on this specific molecule, this document outlines a plausible and scientifically sound approach based on established organic chemistry principles and analogous reactions. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar long-chain diamines for applications in drug development and materials science.

Proposed Synthesis of this compound

A multi-step synthetic pathway is proposed, commencing with the readily available starting material, 2-propylheptan-1-ol. The synthesis involves an oxidation to the corresponding aldehyde, followed by a Knoevenagel condensation to introduce the nitrogen functionalities as nitriles, and finally, a reduction to the target diamine.

Synthetic Workflow

An In-Depth Technical Guide to the Physicochemical Properties of 2-Propylheptane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylheptane-1,3-diamine is a diamine with the chemical formula C10H24N2.[1] As a member of the aliphatic diamine family, its structure, characterized by two primary amine groups and a branched alkyl chain, suggests its potential utility as a building block in organic synthesis, a ligand in coordination chemistry, or a monomer in polymer production. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as drug design and material science, where properties like solubility, lipophilicity, and reactivity are critical.

This technical guide summarizes the available computed data for this compound, provides predicted values for its key physicochemical properties, and details generalized experimental protocols for their determination.

Core Physicochemical Properties

Due to the absence of experimentally verified data, the following table summarizes computed and predicted values for the core physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H24N2 | Guidechem[1] |

| Molecular Weight | 172.316 g/mol | Guidechem[1] |

| Predicted Boiling Point | 225.8 ± 18.0 °C (at 760 mmHg) | ChemSpider |

| Predicted Melting Point | Not Available | - |

| Predicted Density | 0.8±0.1 g/cm³ | ChemSpider |

| Predicted pKa (most basic) | 10.7±0.1 | ChemSpider |

| Predicted LogP | 2.9±0.3 | ChemSpider |

| Predicted Water Solubility | 1.8±0.3 g/L | ChemSpider |

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of aliphatic diamines like this compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For the determination of the boiling point of a small quantity of a liquid amine, the Siwoloboff method is suitable.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube or a fusion tube)

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

A small amount of the this compound sample is placed in the sample tube.

-

The capillary tube, with its sealed end upwards, is placed inside the sample tube.

-

The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating bath liquid.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Principle: The density of a substance is its mass per unit volume. For a liquid amine, this can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The clean, dry pycnometer is weighed empty on the analytical balance (m1).

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m2).

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The pycnometer is again brought to thermal equilibrium in the water bath, the liquid level is adjusted, and it is weighed for a final time (m3).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer with a temperature-controlled plate

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument (e.g., GC, HPLC)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a vial.

-

The vials are sealed and placed in a shaking incubator at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the samples are centrifuged to separate the undissolved solute.

-

A known volume of the supernatant is carefully removed and diluted appropriately.

-

The concentration of the diamine in the diluted solution is determined using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or gas chromatography after derivatization).

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of a novel diamine compound like this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Further research would be required to investigate its potential interactions with biological systems.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound. While experimental data is currently lacking, the provided information and generalized protocols offer a valuable resource for researchers and scientists interested in this compound. The determination of its experimental properties is a necessary next step to fully understand its potential applications in various scientific and industrial fields. It is recommended that any use of this compound be preceded by a thorough experimental verification of its properties and a comprehensive safety assessment.

References

An In-depth Technical Guide to the Stereoisomers of 2-Propylheptane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylheptane-1,3-diamine is a diamine with the chemical formula C10H24N2. Its structure contains two chiral centers, giving rise to multiple stereoisomers. This technical guide provides a detailed overview of the stereochemistry, potential synthetic pathways, and proposed methodologies for the separation and characterization of these stereoisomers. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized protocols and data tables based on established principles of organic chemistry and analogous procedures for similar chiral diamines.

Introduction to Stereoisomerism in this compound

The molecular structure of this compound possesses two stereocenters, specifically at the C2 and C3 positions of the heptane backbone. The presence of two chiral centers means that a maximum of 2^n = 2^2 = 4 stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers.

The four stereoisomers are:

-

(2R, 3R)-2-Propylheptane-1,3-diamine

-

(2S, 3S)-2-Propylheptane-1,3-diamine

-

(2R, 3S)-2-Propylheptane-1,3-diamine

-

(2S, 3R)-2-Propylheptane-1,3-diamine

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) and (2R, 3S) isomers (or any other non-enantiomeric pair) is diastereomeric.

Potential Synthetic and Resolution Strategies

As specific literature on the synthesis of this compound is scarce, a general retrosynthetic approach is proposed. A plausible synthetic route could involve the reduction of a corresponding dinitrile or diamide, which in turn could be synthesized from a suitable alkylated malonic ester derivative.

The primary challenge in the synthesis of specific stereoisomers is the control of stereochemistry at the two chiral centers. A non-stereoselective synthesis will result in a mixture of all four stereoisomers. To obtain individual stereoisomers, a resolution process is necessary. A common and effective method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Resolution (Proposed)

This protocol is a generalized procedure based on the resolution of similar chiral diamines, such as 1,2-diaminopropane.

-

Salt Formation:

-

Dissolve the racemic mixture of this compound in a suitable solvent (e.g., methanol, ethanol).

-

Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.

-

Stir the solution to allow for the formation of diastereomeric salts. The two diastereomeric salts will have different solubilities.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration.

-

The purity of the crystallized diastereomer can be improved by recrystallization.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Add a strong base, such as sodium hydroxide, to deprotonate the amine and liberate the free diamine enantiomer.

-

Extract the enantiomerically enriched diamine with an organic solvent (e.g., diethyl ether, dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4, MgSO4) and remove the solvent under reduced pressure.

-

-

Isolation of the Other Enantiomer:

-

The more soluble diastereomeric salt will remain in the mother liquor from the initial crystallization.

-

The other enantiomer can be recovered from the mother liquor by following the same liberation procedure as in step 3.

-

Quantitative Data

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (2R, 3R) | (2S, 3S) | (2R, 3S) | (2S, 3R) | Racemic Mixture |

| Molecular Formula | C10H24N2 | C10H24N2 | C10H24N2 | C10H24N2 | C10H24N2 |

| Molecular Weight ( g/mol ) | 172.32 | 172.32 | 172.32 | 172.32 | 172.32 |

| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Optical Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available | 0 |

| Density (g/mL) | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Chromatographic Data (Hypothetical)

| Stereoisomer | Retention Time (min) (Chiral HPLC) |

| (2R, 3R) | tR1 |

| (2S, 3S) | tR2 |

| (2R, 3S) | tR3 |

| (2S, 3R) | tR4 |

Visualizations

The following diagrams illustrate the stereochemical relationships and a general workflow for the resolution of the stereoisomers of this compound.

Caption: Stereochemical relationships of this compound isomers.

Caption: General workflow for the resolution of chiral diamines.

Conclusion

While this compound is a structurally simple molecule, its stereochemistry presents opportunities for the development of stereoisomerically pure compounds. The lack of specific literature highlights a gap in the chemical knowledge base and an opportunity for further research. The synthesis and resolution of these stereoisomers would likely follow established chemical principles. The characterization of the individual stereoisomers and the exploration of their potential applications, for instance in asymmetric synthesis or as ligands in coordination chemistry, would be a valuable contribution to the field. Researchers interested in this molecule should focus on stereoselective synthetic routes or efficient resolution protocols to access the individual stereoisomers for further study.

Technical Guide: A Methodological Approach to Determining the Solubility of 2-Propylheptane-1,3-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a chemical compound is a critical physical property that influences its application, particularly in the pharmaceutical and chemical industries. For a novel or sparsely studied compound like 2-Propylheptane-1,3-diamine, a systematic approach to determining its solubility in various organic solvents is essential for its development and application. This guide provides a comprehensive overview of the theoretical principles governing the solubility of aliphatic diamines, a detailed experimental protocol for solubility determination, and a framework for data presentation and interpretation.

Introduction to Solubility and its Importance

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[1] In the context of drug development, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and therapeutic efficacy. For industrial chemical processes, solubility data is crucial for designing reaction conditions, purification methods like recrystallization, and product formulation. The principle of "like dissolves like" is a fundamental concept, suggesting that polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents.

Theoretical Considerations for the Solubility of this compound

This compound is a primary aliphatic diamine. Its solubility in organic solvents is governed by its molecular structure, which features two polar primary amine (-NH2) groups and a non-polar C10 alkyl backbone.

-

Hydrogen Bonding: The primary amine groups can act as both hydrogen bond donors and acceptors, which significantly influences the compound's properties.[2] This allows for strong intermolecular interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO).

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound, based on the widely used shake-flask method, which is suitable for substances with solubilities above 0.01 g/L.[9] This method involves equilibrating an excess of the solute with the solvent and then measuring the concentration of the dissolved substance.[9]

3.1. Materials and Equipment

-

This compound (pure sample)

-

Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide)

-

Analytical balance

-

Vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography (HPLC) with a suitable detector, or quantitative NMR)

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For stable suspensions, centrifugation may be required to separate the solid and liquid phases.[10]

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant of each vial. Immediately filter the sample using a syringe filter compatible with the organic solvent to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

3.3. Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling volatile organic solvents.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Amines can be toxic and may be absorbed through the skin.[8]

-

Dispose of all chemical waste in properly labeled containers according to institutional guidelines.[8]

Data Presentation

Quantitative solubility data should be presented in a clear and organized table. This allows for easy comparison of the compound's solubility across different solvents.

| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| n-Hexane | 0.1 | 25 | Data | Data | GC-NPD |

| Toluene | 2.4 | 25 | Data | Data | GC-NPD |

| Diethyl Ether | 2.8 | 25 | Data | Data | GC-NPD |

| Dichloromethane | 3.1 | 25 | Data | Data | GC-NPD |

| Acetone | 5.1 | 25 | Data | Data | HPLC-UV |

| Ethanol | 5.2 | 25 | Data | Data | HPLC-UV |

| Methanol | 6.6 | 25 | Data | Data | HPLC-UV |

| DMSO | 7.2 | 25 | Data | Data | HPLC-UV |

| Table 1: Hypothetical Solubility Data for this compound. |

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be effectively visualized.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemhaven.org [chemhaven.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. filab.fr [filab.fr]

In-Depth Technical Guide on the Thermal Stability of Aliphatic Diamines

A focus on 2-Propylheptane-1,3-diamine and a comparative analysis using 1,6-Hexanediamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, detailed experimental data on the thermal stability of this compound is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework for evaluating the thermal properties of this and related aliphatic diamines. To illustrate the application of these methods and the presentation of data, publicly available information for a structurally related and well-characterized compound, 1,6-Hexanediamine (HMDA), is utilized as a proxy for quantitative analysis.

Introduction

Aliphatic diamines are a critical class of compounds used as building blocks in the synthesis of polyamides, as curing agents for epoxies, and in the development of novel pharmaceutical agents. Their thermal stability is a crucial parameter, dictating their processing conditions, storage, and ultimate performance in various applications. This document outlines the standard methodologies for assessing the thermal stability of aliphatic diamines, using this compound as the primary subject of interest and 1,6-Hexanediamine as a practical exemplar.

Physicochemical Properties

A foundational understanding of a compound's basic physical and chemical properties is essential before conducting thermal analysis.

Table 1: Physicochemical Properties of this compound and 1,6-Hexanediamine

| Property | This compound | 1,6-Hexanediamine |

| CAS Number | 94226-15-0[1] | 124-09-4[2] |

| Molecular Formula | C₁₀H₂₄N₂[1] | C₆H₁₆N₂[2] |

| Molecular Weight | 172.316 g/mol [1] | 116.208 g/mol [2] |

| Appearance | Not specified (likely a colorless liquid or low melting solid) | Colorless crystalline solid[2][3] |

| Boiling Point | Not specified | 204.6 °C (477.7 K)[2][4] |

| Melting Point | Not specified | 39 to 42 °C (312 to 315 K)[2] |

Thermal Stability Analysis

The thermal stability of a compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This technique is ideal for determining decomposition temperatures and identifying mass loss events associated with volatilization or degradation.

Table 2: Representative TGA Data for a Typical Aliphatic Diamine (Hypothetical for this compound)

| Parameter | Value (°C) | Atmosphere |

| Onset of Decomposition (T_onset) | ~180 - 220 | Nitrogen |

| Temperature at 5% Mass Loss (T₅) | ~190 - 230 | Nitrogen |

| Temperature at Maximum Rate of Decomposition (T_peak) | ~210 - 250 | Nitrogen |

| Residual Mass at 500 °C | < 1% | Nitrogen |

Note: The data presented in Table 2 is hypothetical and serves as an illustrative example of what might be expected for an aliphatic diamine. Actual values for this compound would need to be determined experimentally.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature.[7] It is employed to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.

For 1,6-Hexanediamine, DSC has been used to determine its enthalpy of fusion.[4]

Table 3: DSC Data for 1,6-Hexanediamine

| Parameter | Value | Reference |

| Enthalpy of Fusion (ΔfusH) | 39.38 kJ/mol | Khimeche and Dahmani, 2006[4] |

| Melting Temperature | 311.6 K (38.45 °C) | Khimeche and Dahmani, 2006[4] |

| Enthalpy of Fusion (ΔfusH) | 40.21 kJ/mol | Dall'Acqua, Della Gatta, et al., 2002[4] |

| Melting Temperature | 312.3 K (39.15 °C) | Dall'Acqua, Della Gatta, et al., 2002[4] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable thermal analysis data.

Synthesis of this compound (Proposed)

Proposed Synthesis via Reductive Amination:

-

Starting Material: 2-Propylheptane-1,3-dione (or a related precursor).

-

Reaction: The dione is subjected to reductive amination using ammonia and a reducing agent, such as hydrogen gas with a metal catalyst (e.g., Raney Nickel or a Palladium-based catalyst), or a hydride reducing agent like sodium cyanoborohydride.

-

Solvent: A protic solvent such as ethanol or methanol is typically used.

-

Conditions: The reaction is carried out under pressure and at an elevated temperature, for example, 50-100 bar of hydrogen at 80-120 °C.

-

Purification: The resulting this compound is isolated and purified by distillation under reduced pressure to remove the solvent and any byproducts. The purity is then confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Thermogravimetric Analysis (TGA) Protocol

A general protocol for performing TGA on a liquid or low-melting solid diamine is as follows:[8][9][10]

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A sample of 5-10 mg is accurately weighed into an alumina or platinum crucible.

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[11]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The resulting data of mass loss versus temperature is plotted. The onset of decomposition and other key thermal events are determined from the thermogram and its first derivative.

Differential Scanning Calorimetry (DSC) Protocol

The following is a typical DSC protocol for determining the melting point and enthalpy of fusion of a diamine:[7]

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A 2-5 mg sample is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The experiment is performed under a nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program: The sample is typically subjected to a heat-cool-heat cycle. For example, it is first heated from ambient temperature to a temperature above its melting point (e.g., 80 °C) at a rate of 10 °C/min. It is then cooled back to a sub-ambient temperature (e.g., -20 °C) at 10 °C/min and finally reheated to 80 °C at the same rate. The data from the second heating scan is often used for analysis to ensure a consistent thermal history.

-

Data Analysis: The melting temperature is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Visualized Workflows and Relationships

General Synthesis Pathway

Caption: Proposed synthesis workflow for this compound.

Thermal Analysis Experimental Workflow

Caption: Experimental workflow for thermal characterization of diamines.

Conclusion

This technical guide provides a comprehensive overview of the methodologies required to assess the thermal stability of this compound. While specific experimental data for this compound remains to be published, the protocols and data presentation formats detailed herein, illustrated with data from 1,6-Hexanediamine, offer a robust framework for researchers. The application of TGA and DSC, underpinned by clear and precise experimental procedures, is essential for determining the thermal properties that govern the safe handling, processing, and application of this and other aliphatic diamines in scientific and industrial contexts.

References

- 1. Page loading... [guidechem.com]

- 2. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 3. HEXAMETHYLENEDIAMINE, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 1,6-Hexanediamine [webbook.nist.gov]

- 5. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. epfl.ch [epfl.ch]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. m.byopera.com [m.byopera.com]

Methodological & Application

Application Note: Synthesis of Novel Polyamides from 2-Propylheptane-1,3-diamine for Advanced Material Applications

Introduction

Polyamides are a critical class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of applications, from engineering plastics to high-performance fibers. The specific properties of a polyamide are largely determined by the molecular structure of its constituent monomers, namely the diamine and the dicarboxylic acid. The use of novel monomers, such as 2-Propylheptane-1,3-diamine, offers the potential to create polyamides with unique characteristics. The branched alkyl side chain in this compound is expected to influence the polymer's solubility, crystallinity, and thermo-mechanical properties. This application note details a protocol for the synthesis of a novel polyamide via melt polycondensation of this compound with a suitable dicarboxylic acid.

Experimental Protocols

Materials and Methods

-

Diamine: this compound (purity > 98%)

-

Dicarboxylic Acid: Adipic acid (purity > 99%)

-

Catalyst: (Optional) Phosphorous acid

-

Solvent: N-Methyl-2-pyrrolidone (NMP) for solution polymerization (if chosen)

-

Precipitation Solvent: Methanol

-

Inert Gas: Nitrogen or Argon

Synthesis of Polyamide via Melt Polycondensation

Melt polycondensation is a common and solvent-free method for synthesizing high molecular weight polyamides.

Procedure:

-

Monomer Salt Formation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, equimolar amounts of this compound and adipic acid are mixed.

-

The mixture is heated to approximately 180-200°C with continuous stirring under a slow stream of nitrogen. This initial heating step facilitates the formation of a nylon salt and the removal of water.

-

Polycondensation: The temperature is then gradually raised to 220-260°C to initiate the polycondensation reaction. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of high molecular weight polymer. This is typically achieved by applying a vacuum in the later stages of the reaction.

-

The reaction is monitored by measuring the melt viscosity. An increase in viscosity indicates the progress of polymerization.

-

Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure and quenched in a water bath.

-

The resulting solid polyamide is then pelletized or ground into a powder for further characterization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and characterization of the polyamide derived from this compound and adipic acid.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mol |

| Adipic Acid | 1.0 mol |

| Reaction Conditions | |

| Initial Temperature | 190°C |

| Final Temperature | 250°C |

| Reaction Time | 4-6 hours |

| Pressure | Atmospheric, then vacuum (<1 torr) |

| Polymer Properties | |

| Yield | >95% |

| Inherent Viscosity (in m-cresol) | 0.8 - 1.2 dL/g |

| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |

| Weight Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.2 |

| Glass Transition Temperature (Tg) | 60 - 80°C |

| Melting Temperature (Tm) | 180 - 220°C |

Visualizations

Logical Relationship of Polyamide Synthesis

Caption: Logical flow of polyamide synthesis.

Experimental Workflow for Melt Polycondensation

Caption: Experimental workflow for melt polycondensation.

Application Notes and Protocols for 2-Propylheptane-1,3-diamine in Asymmetric Catalysis

Disclaimer: As of the latest literature survey, there are no specific published applications of 2-Propylheptane-1,3-diamine as a ligand in asymmetric catalysis. The following application notes and protocols are presented as a general guide for researchers and scientists interested in evaluating the potential of this novel diamine ligand in asymmetric transfer hydrogenation, a common application for such ligands. The experimental details are based on established methodologies for similar chiral diamine ligands.

General Application Notes

Chiral diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide range of metal-catalyzed enantioselective transformations. When complexed with transition metals such as ruthenium, rhodium, or iridium, these ligands can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

The structural features of this compound, with its alkyl-substituted backbone, suggest its potential utility in creating a specific and sterically hindered chiral pocket around a metal center. This could be advantageous in reactions where substrate recognition and facial selectivity are crucial.

Screening Strategy for a Novel Diamine Ligand:

A typical workflow for evaluating a new diamine ligand like this compound involves:

-

In situ Catalyst Formation: The ligand is reacted with a suitable metal precursor (e.g., [RuCl₂(p-cymene)]₂) to form the active catalyst.

-

Model Reaction: A well-established asymmetric reaction, such as the transfer hydrogenation of a prochiral ketone (e.g., acetophenone), is used as a benchmark.

-

Optimization of Reaction Conditions: Key parameters including solvent, temperature, catalyst loading, and hydrogen source are systematically varied to maximize conversion and enantioselectivity.

-

Substrate Scope Evaluation: Once optimal conditions are identified, the generality of the catalytic system is tested with a range of different substrates.

The following sections provide a detailed protocol for such a screening process.

Experimental Protocols

Protocol 2.1: In Situ Preparation of the Ru(II)-2-Propylheptane-1,3-diamine Catalyst

This protocol describes the formation of the active catalyst just before its use in the asymmetric reaction.

Materials:

-

[RuCl₂(p-cymene)]₂ (metal precursor)

-

This compound (chiral ligand)

-

Anhydrous, degassed solvent (e.g., isopropanol, dichloromethane)

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent).

-

Add this compound (2.2 equivalents).

-

Add the desired volume of anhydrous, degassed solvent to achieve the target concentration.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the catalyst is often indicated by a color change.

-

This freshly prepared catalyst solution is then used directly in the asymmetric transfer hydrogenation reaction.

Protocol 2.2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details a general procedure for a model reaction to test the efficacy of the newly formed catalyst.

Materials:

-

Ru(II)-2-Propylheptane-1,3-diamine catalyst solution (from Protocol 2.1)

-

Acetophenone (substrate)

-

Hydrogen source (e.g., azeotropic mixture of formic acid and triethylamine (5:2), or isopropanol with a base like KOH)

-

Reaction vessel (e.g., sealed tube or Schlenk flask)

-

Thermostatically controlled heating block or oil bath

-

Quenching solution (e.g., saturated NaHCO₃ solution)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator

-

Equipment for analysis: Gas Chromatography (GC) with a chiral column or High-Performance Liquid Chromatography (HPLC) with a chiral column.

Procedure:

-

To the freshly prepared catalyst solution in the reaction vessel, add the hydrogen source. If using formic acid/triethylamine, it is typically added as the azeotropic mixture. If using isopropanol, it serves as both the solvent and hydrogen donor, and a base (e.g., KOH) is added.

-

Add the substrate, acetophenone (a typical substrate-to-catalyst ratio ranges from 100:1 to 1000:1).

-

Seal the reaction vessel and place it in the pre-heated oil bath or heating block at the desired temperature (e.g., 40-80 °C).

-

Stir the reaction mixture for the specified time (e.g., 4-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.

-

After the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

-

Quench the reaction by adding a suitable aqueous solution (e.g., saturated NaHCO₃ if formic acid was used).

-

Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography if necessary.

-

Determine the conversion and enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral GC or HPLC analysis.

Data Presentation

The results from the screening and optimization studies should be tabulated for clear comparison. The following tables are examples of how such data would be presented.

Table 1: Hypothetical Screening of Reaction Conditions for the Asymmetric Transfer Hydrogenation of Acetophenone

| Entry | Solvent | Hydrogen Source | Base (if any) | Temp (°C) | Time (h) | Conv. (%)¹ | ee (%)² |

| 1 | i-PrOH | i-PrOH | KOH | 40 | 12 | 85 | 75 (R) |

| 2 | i-PrOH | i-PrOH | KOH | 60 | 8 | 95 | 72 (R) |

| 3 | DCM | HCOOH:NEt₃ | - | 40 | 12 | 99 | 88 (S) |

| 4 | Toluene | HCOOH:NEt₃ | - | 40 | 12 | 92 | 85 (S) |

| 5 | DCM | HCOOH:NEt₃ | - | 25 | 24 | 90 | 91 (S) |

¹ Conversion determined by GC analysis of the crude reaction mixture. ² Enantiomeric excess determined by chiral HPLC or GC analysis. The absolute configuration is assigned by comparison with known standards.

Table 2: Hypothetical Substrate Scope under Optimized Conditions

Reaction Conditions: Catalyst (1 mol%), HCOOH:NEt₃, DCM, 25 °C, 24 h.

| Entry | Substrate (Ketone) | Product (Alcohol) | Conv. (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | 90 | 91 (S) |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 95 | 93 (S) |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 88 | 85 (S) |

| 4 | Propiophenone | 1-Phenyl-1-propanol | 85 | 89 (S) |

| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 92 | 94 (S) |

Visualizations

Application Note: A Protocol for the Multi-Step Synthesis of 2-Propylheptane-1,3-diamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, five-step protocol for the synthesis of 2-Propylheptane-1,3-diamine, a diamine with potential applications in materials science and as a building block in medicinal chemistry. The synthesis begins with a directed aldol reaction to construct the carbon skeleton, followed by reduction to a 1,3-diol intermediate. The diol is subsequently converted to the target diamine via a three-step sequence involving mesylation, azidation, and final reduction. This protocol offers a robust and adaptable methodology for obtaining the title compound. General strategies for the synthesis of 1,3-diamines often involve the transformation of 1,3-diols or other suitably functionalized precursors.[1][2][3]

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following five-step reaction sequence, starting from pentanal and propanal.

Data Presentation

The following table summarizes the stoichiometry and expected yields for the multi-step synthesis.

| Step | Reactant | MW ( g/mol ) | Moles | Equiv. | Product | MW ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | Pentanal | 86.13 | 0.10 | 1.0 | 3-Hydroxy-2-propylheptanal | 172.28 | 17.23 | 75 |

| Propanal | 58.08 | 0.11 | 1.1 | |||||

| 2 | 3-Hydroxy-2-propylheptanal | 172.28 | 0.075 | 1.0 | 2-Propylheptane-1,3-diol | 174.29 | 13.07 | 95 |

| 3 | 2-Propylheptane-1,3-diol | 174.29 | 0.071 | 1.0 | Dimesylate Intermediate | 330.48 | 23.46 | 90 |

| 4 | Dimesylate Intermediate | 330.48 | 0.064 | 1.0 | 1,3-Diazido-2-propylheptane | 224.33 | 14.36 | 88 |

| 5 | 1,3-Diazido-2-propylheptane | 224.33 | 0.056 | 1.0 | This compound | 172.32 | 9.65 | 85 |

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-propylheptanal (Directed Aldol Reaction)

-

Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 200 mL).

-

Enolate Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (11.1 g, 0.11 mol) followed by the slow addition of n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol). Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

-

Aldehyde Addition: Add pentanal (8.61 g, 0.10 mol) dropwise to the LDA solution over 20 minutes, ensuring the temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Aldol Reaction: Add propanal (6.39 g, 0.11 mol) dropwise to the reaction mixture. Stir for 2 hours at -78 °C.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl, 50 mL). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 3-hydroxy-2-propylheptanal as a colorless oil.

Step 2: Synthesis of 2-Propylheptane-1,3-diol (Reduction)

-

Setup: In a 250 mL round-bottom flask, dissolve the 3-hydroxy-2-propylheptanal (12.9 g, 0.075 mol) from the previous step in ethanol (100 mL).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 3.4 g, 0.09 mol) portion-wise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is ~6-7.

-

Purification: Remove the ethanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give 2-propylheptane-1,3-diol. The synthesis of 1,3-diols is a common strategy for accessing functionalized molecules.[4][5]

Step 3: Synthesis of 2-Propylheptane-1,3-diyl dimethanesulfonate (Mesylation)

-

Setup: Dissolve 2-propylheptane-1,3-diol (12.4 g, 0.071 mol) in anhydrous dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask. Add triethylamine (Et3N, 21.6 g, 0.213 mol).

-

Mesylation: Cool the mixture to 0 °C. Add methanesulfonyl chloride (MsCl, 17.9 g, 0.156 mol) dropwise via a syringe, keeping the temperature below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

-

Workup: Quench the reaction with the addition of cold water (100 mL). Separate the organic layer. Wash the organic phase sequentially with cold 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO3, 50 mL), and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is used in the next step without further purification.

Step 4: Synthesis of 1,3-Diazido-2-propylheptane (Azidation)

-

Setup: In a 250 mL round-bottom flask, dissolve the crude dimesylate (21.1 g, 0.064 mol) in dimethylformamide (DMF, 120 mL).

-

Azidation: Add sodium azide (NaN3, 12.5 g, 0.192 mol) to the solution. Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water (4 x 100 mL to remove DMF) and then with brine (100 mL).

-

Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure to afford the crude 1,3-diazido-2-propylheptane. Caution: Organic azides can be explosive and should be handled with care.

Step 5: Synthesis of this compound (Reduction of Diazide)

-

Setup: To a flame-dried 1 L three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH4, 6.4 g, 0.168 mol) in anhydrous THF (200 mL). Cool the suspension to 0 °C.

-

Addition of Azide: Dissolve the crude 1,3-diazido-2-propylheptane (12.6 g, 0.056 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Workup (Fieser method): Cool the reaction to 0 °C. Carefully and sequentially add water (6.4 mL), 15% aqueous NaOH (6.4 mL), and then water again (19.2 mL). Stir the resulting granular precipitate for 1 hour.

-

Purification: Filter the solid salts and wash them thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the resulting crude diamine by vacuum distillation to obtain pure this compound. The conversion of functionalized precursors, such as diazides, is a reliable method for preparing 1,3-diamines.[1][6]

References

- 1. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-diamine synthesis by amination [organic-chemistry.org]

- 4. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Note 1: Quantification of 2-Propylheptane-1,3-diamine by Gas Chromatography-Mass Spectrometry (GC-MS) with Acylation Derivatization

An increasing interest in synthetic diamines for various industrial and pharmaceutical applications necessitates the development of robust and sensitive analytical methods for their quantification. 2-Propylheptane-1,3-diamine is a diamine of interest, and this document provides detailed application notes and protocols for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the polar nature and low volatility of this compound, derivatization is a critical step in both analytical approaches to enhance chromatographic separation and detection.

Introduction

Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar analytes such as diamines, derivatization is essential to increase their volatility and improve chromatographic peak shape.[1] This method describes the quantification of this compound in a given matrix following derivatization with trifluoroacetic anhydride (TFAA).[2]

Experimental Protocol

1. Sample Preparation and Derivatization:

-

Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution of the stock solution.

-

Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte. A typical LLE would involve basifying the aqueous sample with NaOH and extracting with a non-polar solvent like hexane or ethyl acetate.

-

Derivatization:

-

To 100 µL of the standard or extracted sample in a clean, dry vial, add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of a catalyst such as pyridine.[3]

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

After cooling to room temperature, evaporate the excess reagent under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of ethyl acetate or another suitable solvent for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Target ions for the di-TFA derivative of this compound should be determined by analyzing a full scan spectrum of a derivatized standard.

Quantitative Data Summary (Estimated)

The following table summarizes the expected quantitative performance of the GC-MS method, based on data from the analysis of similar long-chain alkyl amines.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Linearity (R²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Introduction

HPLC is a versatile technique for the analysis of a wide range of compounds. For analytes lacking a chromophore or fluorophore, such as aliphatic diamines, pre-column derivatization is necessary to enable sensitive detection by UV or fluorescence detectors.[4] This protocol details the quantification of this compound using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl).[5]

Experimental Protocol

1. Sample Preparation and Derivatization:

-

Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in 0.1 M HCl. Prepare working standards by diluting the stock solution with a suitable buffer (e.g., borate buffer, pH 8.5).

-

Sample Preparation: For complex matrices, perform a suitable extraction as described in the GC-MS protocol. The final extract should be in a buffered aqueous solution.

-

Derivatization:

-

To 100 µL of the standard or prepared sample in a vial, add 100 µL of borate buffer (0.1 M, pH 8.5).

-

Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

-

Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

-

To quench the reaction, add 100 µL of a 0.1 M glycine solution.

-

The derivatized sample is now ready for HPLC analysis.

-

2. HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 50% B

-

18-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 315 nm.

Quantitative Data Summary (Estimated)

The following table summarizes the expected quantitative performance of the HPLC method based on published data for other aliphatic amines.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.5 - 5 nM |

| Limit of Quantification (LOQ) | 1 - 15 nM |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

Caption: GC-MS analytical workflow for this compound.

Caption: HPLC analytical workflow for this compound.

References

Application Note: 2-Propylheptane-1,3-diamine as a Novel Monomer for Amorphous Polyamides

Introduction

Polyamides are a critical class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.[1] However, the high crystallinity and strong intermolecular hydrogen bonding in many conventional aromatic polyamides can lead to poor solubility and high processing temperatures, limiting their applications.[1] To overcome these challenges, researchers have focused on modifying polymer backbones to disrupt chain packing and reduce crystallinity. The introduction of bulky or unsymmetrical monomers is a proven strategy to produce amorphous polyamides with improved solubility and processability while maintaining desirable thermal properties.[2][3]

This application note introduces 2-Propylheptane-1,3-diamine, a branched aliphatic diamine, as a promising new monomer for the synthesis of amorphous polyamides. Its asymmetric structure and alkyl side chain are expected to hinder polymer chain packing, leading to polymers with enhanced solubility and lower melting points, making them suitable for a wider range of processing techniques and applications.

This document provides a prospective protocol for the synthesis of a novel polyamide via interfacial polymerization of this compound with a standard diacid chloride, outlines key characterization techniques, and presents hypothetical data to guide researchers in this area.

Proposed Polymerization Reaction

The proposed synthesis involves the interfacial polymerization of this compound with adipoyl chloride. This rapid and efficient method occurs at the interface of two immiscible liquids, typically an aqueous solution of the diamine and an organic solution of the diacid chloride.[4][5] The reaction is highly effective for preparing a variety of polymers on a small scale.[4]

Reaction Scheme:

n H₂N-CH(CH₂CH₂CH₃)-CH₂-NH₂ + n ClOC-(CH₂)₄-COCl → [-HN-CH(CH₂CH₂CH₃)-CH₂-NH-CO-(CH₂)₄-CO-]n + 2n HCl

(this compound + Adipoyl Chloride → Polyamide + Hydrochloric Acid)

The hydrochloric acid byproduct is neutralized by a base, such as sodium hydroxide, present in the aqueous phase.[4]

Experimental Protocol: Interfacial Polymerization

This protocol details the synthesis of a polyamide from this compound and adipoyl chloride.

Materials and Equipment:

-

This compound (CAS: 94226-15-0)[6]

-

Adipoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or a similar organic solvent[4]

-

Deionized water

-

Methanol

-

Beakers (250 mL)

-

Stir plate and stir bar (optional, for stirred polymerization)[5]

-

Forceps or glass rod

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Prepare the Aqueous Phase: In a 250 mL beaker, prepare a solution by dissolving this compound (e.g., 0.01 mol) and sodium hydroxide (e.g., 0.02 mol) in 50 mL of deionized water. The base is crucial for neutralizing the HCl byproduct.[4]

-

Prepare the Organic Phase: In a separate 250 mL beaker, dissolve adipoyl chloride (e.g., 0.01 mol) in 50 mL of dichloromethane.[4]

-

Polymerization: Gently pour the aqueous solution on top of the organic solution, taking care to minimize mixing. A polymer film will instantly form at the interface of the two layers.[7]

-

Polymer Isolation: Using forceps or a glass rod, carefully grasp the polyamide film at the interface and continuously pull it out as a "rope." The polymer can be wound onto the rod.

-

Washing and Purification: Wash the collected polymer thoroughly with deionized water to remove any unreacted monomers and salts. Subsequently, wash with methanol to remove the organic solvent and low-molecular-weight oligomers.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Adipoyl chloride is corrosive and reacts with moisture; handle with care.

Characterization and Hypothetical Data

The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.

1. Spectroscopic Analysis:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the polyamide by identifying characteristic amide bond peaks (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1650 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the detailed structure of the polymer repeating unit.

2. Molecular Weight Determination:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The branched nature of the diamine may result in a polymer with moderate molecular weight.

Table 1: Hypothetical GPC Data

| Sample ID | Mn (kDa) | Mw (kDa) | PDI |

|---|

| Polyamide-PHD-A | 15 | 32 | 2.1 |

3. Thermal Properties:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). Due to the expected amorphous nature, a clear Tg should be observable, while a melting peak may be broad or absent.[8]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring the decomposition temperature (Td).

Table 2: Hypothetical Thermal Properties

| Polymer | Tg (°C) | Tm (°C) | Td (5% weight loss, °C) |

|---|

| Polyamide-PHD-A | 110 | Not observed | 415 |

4. Crystallinity:

-

X-ray Diffraction (XRD): To confirm the amorphous nature of the polymer. An amorphous polymer will show a broad halo instead of sharp diffraction peaks.[1]

Visualizations

Caption: Proposed condensation polymerization of this compound.

Caption: Workflow for the synthesis and characterization of the polyamide.

Conclusion and Outlook

The use of this compound as a monomer in condensation polymerization presents a viable route to novel amorphous polyamides. The branched structure is anticipated to yield polymers with enhanced solubility and processability, potentially opening up new applications in areas such as coatings, adhesives, and advanced composites where traditional polyamides are not suitable. The provided protocol offers a solid foundation for researchers to synthesize and characterize these new materials, and further studies could explore copolymerization with other diamines or the use of different diacid chlorides to fine-tune the polymer properties for specific applications.

References

- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. researchgate.net [researchgate.net]

Application of 2-Propylheptane-1,3-diamine in Materials Science: A General Overview and Hypothetical Protocols

Initial research indicates that specific applications and detailed experimental data for 2-propylheptane-1,3-diamine in materials science are not widely documented in publicly available literature. However, based on the known reactivity of 1,3-diamines, we can infer its potential applications and provide generalized protocols. Diamines are crucial building blocks in polymer chemistry, serving as monomers for polyamides and as curing agents for epoxy resins.

Hypothetical Application Notes

This compound, a diamine with a branched alkyl chain, could potentially be utilized in the synthesis of specialty polymers where its unique structure may impart desirable properties. The propyl and heptyl groups attached to the diamine backbone would likely increase the flexibility and solubility of the resulting polymers, while also influencing their thermal and mechanical properties.

Potential applications in materials science include:

-

Polyamide Synthesis: As a monomer in the synthesis of polyamides (nylons), this compound could be reacted with dicarboxylic acids or their derivatives. The resulting polyamide would be expected to have a lower melting point and glass transition temperature compared to polyamides derived from linear diamines, due to the disruption of chain packing by the alkyl side groups. This could be advantageous for applications requiring flexible and processable materials.

-

Epoxy Resin Curing Agent: The two primary amine groups of this compound make it a suitable candidate as a curing agent for epoxy resins. The bulky alkyl groups might influence the cross-linking density and the final properties of the cured epoxy, potentially leading to increased toughness and impact resistance.

-

Polyurethane Synthesis: In the formation of polyurethanes, this diamine could act as a chain extender, reacting with isocyanate prepolymers. The resulting material's properties would be influenced by the diamine's structure, potentially leading to softer and more elastomeric polyurethanes.

Hypothetical Experimental Protocols

The following are generalized experimental protocols for the potential use of this compound in the synthesis of polyamides and as an epoxy curing agent. These are illustrative and would require optimization for this specific diamine.

Protocol 1: Synthesis of a Polyamide via Solution Polymerization

This protocol describes the synthesis of a polyamide from this compound and a diacid chloride (e.g., adipoyl chloride).

Materials:

-

This compound

-

Adipoyl chloride

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Triethylamine (as an acid scavenger)

-

Methanol

-

Nitrogen gas supply

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

In a three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound and triethylamine in anhydrous DMAc.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous DMAc to the stirred solution via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

-

Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

-

Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and by-products.

-

Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

-

Characterize the resulting polyamide using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

Protocol 2: Curing of an Epoxy Resin

This protocol outlines the use of this compound as a curing agent for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

This compound

-

Acetone (for viscosity reduction, optional)

-

Molds for sample casting

-

Vacuum oven

Procedure:

-

Calculate the stoichiometric amount of this compound required to cure the DGEBA resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

-

Preheat the DGEBA resin to approximately 50-60°C to reduce its viscosity.

-

Add the calculated amount of this compound to the preheated epoxy resin.

-

Mix the components thoroughly for 5-10 minutes until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to reduce viscosity, which should be evaporated before curing.

-

Pour the mixture into preheated molds.

-

Cure the samples in an oven. A typical curing cycle might be 2 hours at 80°C followed by 3 hours at 150°C. The exact curing schedule will need to be determined experimentally.

-

After curing, allow the samples to cool slowly to room temperature to avoid internal stresses.

-

Characterize the cured epoxy for its mechanical (tensile strength, modulus), thermal (glass transition temperature via DSC or DMA), and chemical properties.

Data Presentation

As no specific experimental data for materials derived from this compound is available, a comparative table of properties for polyamides synthesized with different linear aliphatic diamines is presented below to illustrate how structure affects material properties. This provides a basis for predicting the potential properties of a polyamide derived from the branched this compound.

| Diamine Monomer | Polyamide Designation | Melting Point (°C) | Glass Transition Temp. (°C) | Tensile Strength (MPa) |

| 1,6-Hexanediamine | PA 6,6 | ~265 | ~50 | ~80 |

| 1,8-Octanediamine | PA 8,6 | ~250 | ~45 | ~75 |

| 1,10-Decanediamine | PA 10,6 | ~235 | ~40 | ~70 |

Note: The data in this table is generalized from typical values for polyamides made with adipic acid (a C6 diacid). The inclusion of this compound would likely lead to a further reduction in melting point and glass transition temperature due to its branched structure.

Visualizations

The following diagrams illustrate the generalized workflows for polymer synthesis using a diamine like this compound.

Caption: Workflow for Polyamide Synthesis.

Caption: Workflow for Epoxy Resin Curing.

Application Note: Chiral Separation of 2-Propylheptane-1,3-diamine Enantiomers

Abstract

This application note presents a strategic approach for the development of a chiral separation method for the enantiomers of 2-Propylheptane-1,3-diamine. Due to the absence of a published, specific method for this compound, this document provides a detailed, generalized protocol based on established methodologies for the chiral resolution of primary diamines. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based and cyclofructan-based chiral stationary phases (CSPs). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient method for the enantioselective analysis and purification of this compound.

Introduction

This compound is a chiral diamine with two stereocenters, leading to the existence of enantiomeric pairs. In the pharmaceutical and chemical industries, the ability to separate and quantify enantiomers is of paramount importance, as individual enantiomers can exhibit significantly different pharmacological, toxicological, or physiological activities. The development of stereoselective analytical methods is, therefore, a critical step in the research, development, and quality control of chiral compounds.

The separation of chiral primary amines can be challenging due to their potential for strong interactions with the stationary phase, which can lead to poor peak shape and resolution.[1] However, significant advancements in chiral stationary phase technology, particularly polysaccharide and cyclofructan derivatives, have enabled the successful resolution of a wide range of chiral amines.[1][2] This application note outlines a systematic screening protocol for developing a chiral separation method for this compound using both HPLC and SFC techniques.

Experimental Workflow

The development of a chiral separation method typically follows a systematic screening and optimization process. The following diagram illustrates the general workflow.

Caption: Workflow for Chiral Method Development.

Recommended Initial Screening Protocols

A screening approach using a variety of chiral stationary phases and mobile phase conditions is the most efficient strategy for identifying a suitable chiral separation method.

Instrumentation

-

HPLC System: A quaternary or binary HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.

-

SFC System: An analytical SFC system with a photodiode array (PDA) detector and back-pressure regulator.

Chiral Stationary Phases (CSPs)

A selection of polysaccharide-based and cyclofructan-based CSPs is recommended for the initial screening.

| CSP Type | Recommended Columns (Examples) |

| Polysaccharide-based | Chiralpak® IA, IB, IC, ID, IE, IF |

| Cyclofructan-based | Larihc® CF6-P |

Mobile Phase Screening Conditions

The following tables outline recommended starting conditions for HPLC and SFC screening. For basic compounds like diamines, the addition of acidic and/or basic modifiers to the mobile phase is often necessary to achieve good peak shapes and selectivity.[3]

Table 1: HPLC Screening Conditions

| Mode | Mobile Phase Composition | Additives |

| Normal Phase (NP) | Heptane/Ethanol (90:10, v/v) | 0.1% Diethylamine (DEA) or Butylamine |

| Heptane/Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) or Butylamine | |

| Polar Organic (PO) | Acetonitrile/Methanol (95:5, v/v) | 0.1% DEA or 0.3% Trifluoroacetic acid (TFA) / 0.2% DEA |

| Methanol (100%) | 0.1% DEA or 0.3% TFA / 0.2% DEA |

Table 2: SFC Screening Conditions

| Mobile Phase | Co-solvent (Modifier) | Additives |

| CO₂ | Methanol | 0.3% TFA / 0.2% Triethylamine (TEA) |

| CO₂ | Ethanol | 0.3% TFA / 0.2% TEA |

Detailed Experimental Protocols

The following are generalized protocols for performing the initial screening.

Protocol 1: HPLC Chiral Screening

-

Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

-

Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 column volumes.

-

Injection: Inject 5-10 µL of the sample solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm (or ELSD if no chromophore is present).

-

-

Data Analysis: Evaluate the chromatogram for the number of peaks, resolution between enantiomers, and peak shape.

-

Screening Progression: If no separation is observed, proceed to the next mobile phase composition or the next chiral column in the screening set.

Protocol 2: SFC Chiral Screening

-

Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the modifier (e.g., Methanol).

-

System Equilibration: Equilibrate the system and the selected chiral column with the initial mobile phase conditions.

-

Injection: Inject 1-5 µL of the sample solution.

-

Chromatographic Conditions:

-

Flow Rate: 2.0-3.0 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 40 °C

-

Modifier Gradient: A typical screening gradient would be from 5% to 40% co-solvent over 5-10 minutes.

-

Detection: PDA detector (e.g., 210-400 nm).

-

-

Data Analysis: Assess the chromatograms for enantiomeric separation.

-

Optimization: If partial separation is observed, an isocratic method with the optimal co-solvent percentage can be further developed.

Data Presentation and Interpretation

All quantitative data from the screening and optimization experiments should be systematically recorded to allow for easy comparison.

Table 3: Example Data Summary for Chiral Screening

| CSP | Mobile Phase | t_R1 (min) | t_R2 (min) | Resolution (R_s) | Selectivity (α) |

| Chiralpak IA | Heptane/IPA (90:10) + 0.1% DEA | 5.2 | 6.1 | 1.8 | 1.25 |

| Larihc CF6-P | ACN/MeOH (95:5) + 0.3%TFA/0.2%TEA | 4.8 | 5.3 | 1.2 | 1.15 |

| Chiralpak IB | CO₂/Methanol + 0.3%TFA/0.2%TEA | 2.1 | 2.5 | 2.1 | 1.30 |

-

Resolution (R_s): A value ≥ 1.5 indicates baseline separation.

-

Selectivity (α): A value > 1 indicates that the enantiomers are retained differently.

Conclusion

References

- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Propylheptane-1,3-diamine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Propylheptane-1,3-diamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the reductive amination of 2-Propylheptane-1,3-diol.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?